molecular formula C15H12AlF9O6 B089263 Aluminum,1,1-trifluoro-2,4-pentanedionato)- CAS No. 14354-59-7

Aluminum,1,1-trifluoro-2,4-pentanedionato)-

Cat. No.: B089263
CAS No.: 14354-59-7
M. Wt: 489.24 g/mol
InChI Key: MAQLSXYCYWOAAY-UHFFFAOYSA-N
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Description

Properties

InChI

InChI=1S/3C5H5F3O2.Al/c3*1-3(9)2-4(10)5(6,7)8;/h3*2H2,1H3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAQLSXYCYWOAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.CC(=O)CC(=O)C(F)(F)F.[Al]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15AlF9O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14354-59-7
Record name NSC177685
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177685
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Aluminum,1,1-trifluoro-2,4-pentanedionato involves the reaction of aluminum salts with 1,1,1-trifluoro-2,4-pentanedione. The general procedure includes dissolving aluminum chloride in an appropriate solvent, such as ethanol, and then adding 1,1,1-trifluoro-2,4-pentanedione. The reaction mixture is stirred and heated under reflux conditions to facilitate the formation of the complex. After the reaction is complete, the product is isolated by filtration and purified by recrystallization .

Industrial Production Methods: In industrial settings, the production of Aluminum,1,1-trifluoro-2,4-pentanedionato follows similar principles but on a larger scale. The process involves the use of high-purity aluminum salts and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in large reactors with precise temperature and pressure control to optimize yield and purity .

Chemical Reactions Analysis

Ligand Substitution Reactions

The trifluoroacetylacetonate (tfa⁻) ligands in Al(tfa)₃ can undergo substitution with stronger chelating agents or nucleophiles. This reactivity is critical in catalysis and material synthesis.

Key Findings:

  • Reactivity with Chelating Agents : Al(tfa)₃ reacts with β-diketones (e.g., acetylacetone) or fluorinated ligands (e.g., hexafluoroacetylacetone) to form mixed-ligand complexes . The electron-withdrawing nature of the CF₃ groups enhances ligand lability, facilitating substitution .

  • Transmetalation : In the presence of trimethylaluminum (AlMe₃), partial ligand exchange occurs, forming dimeric intermediates with bridging methyl groups .

Redox Reactions

Al(tfa)₃ participates in redox processes, particularly in catalytic systems involving oxidation or reduction.

Experimental Observations:

  • Oxidation Catalysis : Al(tfa)₃ acts as a Lewis acid catalyst in hydroboration reactions, enabling the reduction of carbonyls, imines, and alkynes . For example:

    RC CR+HBpinAl tfa 3RCH CH Bpin\text{RC CR}+\text{HBpin}\xrightarrow{\text{Al tfa }_3}\text{RCH CH Bpin}
  • Electrochemical Stability : The complex exhibits moderate stability under oxidative conditions, with decomposition observed above 200°C .

Thermal Decomposition

Thermal degradation pathways of Al(tfa)₃ are critical for applications in chemical vapor deposition (CVD) and material coatings.

Thermal Data:

Decomposition PathwayTemperature Range (°C)Products FormedReference
Sublimation96–130Gaseous Al(tfa)₃
Ligand Degradation>200Al₂O₃, CO₂, CF₃-containing byproducts
  • Kinetics : Sublimation enthalpy (ΔsubH\Delta_{\text{sub}}H) ranges from 74.0 kJ/mol (373–403 K) to 113.4 kJ/mol (363–423 K), depending on the measurement method .

Case Studies:

  • Thin-Film Deposition : Used in CVD for aluminum oxide coatings, achieving high purity and uniformity at moderate temperatures .

  • Polymer Composites : Enhances thermal stability in poly(amic acid)-polyimide matrices for reflective coatings .

Reaction Mechanisms

The mechanism of Al(tfa)₃ in catalysis involves:

  • Coordination Activation : The aluminum center polarizes substrates (e.g., carbonyl groups), lowering activation energy .

  • Ligand Exchange : Transient intermediates form during substitution, stabilizing transition states .

Scientific Research Applications

Chemical Properties and Structure

Aluminum trifluoroacetylacetonate has the molecular formula C9H6F3O3Al\text{C}_9\text{H}_6\text{F}_3\text{O}_3\text{Al} and is characterized by the presence of trifluoroacetylacetonate ligands. The compound exhibits a stable octahedral geometry around the aluminum center, which contributes to its reactivity and solubility in organic solvents.

Applications in Material Science

  • Precursor for Aluminum Oxide Films
    • Al(TFA)₃ is utilized as a precursor for the deposition of aluminum oxide (Al₂O₃) films through chemical vapor deposition (CVD). This method is significant for producing thin films with high purity and uniformity, essential for electronic and optical applications. The films exhibit excellent dielectric properties and thermal stability, making them suitable for use in capacitors and insulators .
  • Synthesis of Nanomaterials
    • The compound plays a crucial role in the synthesis of aluminum-based nanomaterials. Its ability to decompose at relatively low temperatures allows for the controlled growth of nanoparticles, which can be used in catalysis and as additives in various composites .
  • Superhydrophobic Coatings
    • Al(TFA)₃ has been employed to create superhydrophobic surfaces through the formation of boehmite and silica films. These coatings are valuable in applications requiring water repellency and self-cleaning properties, such as in textiles and construction materials .

Catalytic Applications

  • Catalyst in Organic Reactions
    • Aluminum trifluoroacetylacetonate serves as an effective catalyst in various organic reactions, including Michael additions and Claisen condensations. Its Lewis acid properties facilitate the activation of carbonyl compounds, enhancing reaction rates and yields .
  • Environmental Applications
    • The compound has been investigated for its potential use in environmental remediation processes. Its catalytic activity can be harnessed to degrade pollutants in wastewater treatment, showcasing its versatility beyond traditional chemical applications .

Biomedical Applications

  • Drug Delivery Systems
    • Research indicates that aluminum complexes can be utilized in drug delivery systems due to their ability to form stable complexes with pharmaceutical agents. This property enhances the solubility and bioavailability of drugs, particularly those that are poorly soluble in water .
  • Toxicological Studies
    • Studies have examined the effects of aluminum complexes on biological systems. For instance, aluminum acetylacetonate has been shown to induce osmotic fragility in erythrocytes, suggesting potential applications in understanding cellular membrane stability under stress conditions .

Table: Summary of Applications

Application AreaSpecific UseReference
Material SciencePrecursor for Al₂O₃ films via CVD
Nanomaterial SynthesisControlled growth of aluminum nanoparticles
Superhydrophobic CoatingsCreation of water-repellent surfaces
CatalysisLewis acid catalyst for organic reactions
Environmental RemediationDegradation of pollutants
Drug DeliveryEnhancing solubility and bioavailability
Toxicological StudiesInducing osmotic fragility in erythrocytes

Mechanism of Action

The mechanism of action of Aluminum,1,1-trifluoro-2,4-pentanedionato involves the coordination of the aluminum center with the trifluoro-2,4-pentanedione ligands. This coordination stabilizes the aluminum ion and enhances its reactivity. The compound can interact with other molecules through its aluminum center, facilitating various chemical reactions. The electron-withdrawing effect of the trifluoro groups also plays a role in modulating the reactivity of the compound .

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Synthesis : The ligand (1,1,1-trifluoro-2,4-pentanedione) is synthesized via Claisen condensation of ethyl trifluoroacetate and acetone, yielding ~33% under optimized conditions .
  • Spectroscopy: IR and NMR studies confirm the enolic tautomerism of the ligand, critical for chelation efficiency .
  • Safety: Incompatible with oxidizing agents; standard organometallic handling protocols apply .

Biological Activity

Aluminum, 1,1-trifluoro-2,4-pentanedionato (also known as aluminum trifluoroacetylacetonate or Al(CF3-acac)3) is a compound that has garnered attention due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological implications based on diverse research findings.

  • Molecular Formula : C15H12AlF9O6
  • Molecular Weight : 486.2193 g/mol
  • IUPAC Name : Aluminum, tris(1,1,1-trifluoro-2,4-pentanedionato)-

The compound is notable for its trifluoromethyl groups, which can significantly influence its chemical reactivity and biological interactions.

Synthesis and Structural Analysis

Aluminum trifluoroacetylacetonate is synthesized through the reaction of aluminum salts with 1,1,1-trifluoro-2,4-pentanedione. The resulting complex exhibits distinct structural properties that can be analyzed using techniques such as X-ray crystallography and NMR spectroscopy. The presence of the trifluoromethyl substituents enhances the stability and solubility of the compound in various solvents .

Antitumor Properties

Recent studies have investigated the antitumor effects of aluminum complexes, including those derived from trifluoromethyl-substituted acetylacetone ligands. For instance:

  • Case Study : A series of metal complexes were evaluated against human cancer cell lines, revealing that aluminum complexes exhibited significant cytotoxicity. The IC50 values for these complexes were found in the micromolar range across various tumor types including colon (HCT-15), pancreatic (BxPC3), and breast cancer (MCF-7) cell lines .
Complex IC50 (μM) Cancer Cell Line
[Mn(LMes)2(H2O)2]<0.5HCT-15
[Cu(LCF3)2]<0.8BxPC3
[Co(LMes)]<0.9MCF-7

These findings suggest that aluminum complexes can be more effective than traditional chemotherapeutic agents like cisplatin in certain contexts.

The proposed mechanism for the biological activity of aluminum trifluoroacetylacetonate involves:

  • Interaction with Cellular Components : The complex may interact with cellular membranes or proteins, altering their function.
  • Induction of Oxidative Stress : Some studies indicate that metal complexes can generate reactive oxygen species (ROS), leading to apoptosis in cancer cells .

In Vitro Studies

In vitro assays have demonstrated that aluminum trifluoroacetylacetonate can inhibit cell proliferation effectively. The compound's stability in physiological conditions was confirmed through UV-Vis spectroscopy over a 72-hour period .

Cytotoxicity Testing

Cytotoxicity was assessed using the MTT assay, which measures metabolic activity as an indicator of cell viability:

  • Results Summary : Most tested aluminum complexes showed significant antiproliferative activity compared to controls, with varying effectiveness depending on the specific ligand used.

Q & A

Q. What standards ensure reproducibility in reporting synthetic and analytical data for aluminum complexes?

  • Best Practices :
  • Synthetic Protocols : Detail solvent purity, reaction time, and inert atmosphere use.
  • Analytical Metadata : Report NMR spectrometer frequency, IR resolution, and crystallographic R-factors.
  • Data Sharing : Deposit raw spectra and crystallographic files in repositories like Cambridge Structural Database .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.